1-(Diphenylmethyl)-4-[3-(4-fluorophenyl)acryloyl]piperazine, also known as flunarizine, is a synthetic compound classified as a piperazine derivative. It is a scientifically relevant molecule primarily studied for its calcium channel blocking properties. [ [] ] Flunarizine's research applications are predominantly centered around its interaction with cellular mechanisms and potential therapeutic targets.
1-(Diphenylmethyl)-4-[3-(4-fluorophenyl)acryloyl]piperazine contains a central piperazine ring. [ [] ] The nitrogen at the 4-position of the piperazine is substituted with a 3-(4-fluorophenyl)acryloyl group, which includes a trans (E) double bond. [ [], [] ] The other piperazine nitrogen bears a diphenylmethyl substituent. [ [] ]
Crystallographic studies on flunarizine and its salts show the piperazine ring typically adopts a chair conformation. [ [], [], [] ] The spatial arrangement of the substituents and their influence on the molecule's overall conformation may contribute to its biological activity.
Cerebral Vasodilation: Flunarizine demonstrates effects on cerebral circulation, showing promise as a cerebral vasodilator. Studies on anaesthetized dogs and cats indicated that flunarizine caused a significant increase in blood flow in the vertebral and cerebellar regions of the brain. [ [], [] ] Further research indicates its potential role in influencing intracellular calcium concentration in smooth muscle cells, which may contribute to its vasodilatory effects. [ [] ]
Neurological Disorders: Flunarizine has been studied for its potential application in treating neurological disorders, particularly those related to calcium channel dysfunction. It has shown efficacy in preclinical models of migraine and epilepsy, possibly due to its calcium channel blocking properties and influence on neurotransmitter release. [ [] ]
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2